

Application Notes and Protocols: Rhodium(III) Chloride Catalyzed Carbonylation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodium(III) chloride

Cat. No.: B162947

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(III) chloride (RhCl_3) serves as a robust and versatile catalyst precursor for a variety of carbonylation reactions, a fundamental transformation in organic synthesis that introduces a carbonyl group into a molecule. This process is of paramount importance in both academic research and industrial applications, including the synthesis of carboxylic acids, aldehydes, and amides. One of the most prominent industrial applications of rhodium-catalyzed carbonylation is the Monsanto process for the production of acetic acid from methanol, which boasts high selectivity and yield.^{[1][2]} This document provides detailed protocols and application notes for **Rhodium(III) chloride** catalyzed carbonylation reactions, with a focus on the well-established Monsanto process and other relevant carbonylation reactions.

Core Concepts and Mechanism

The catalytic cycle of rhodium-catalyzed carbonylation, particularly in the Monsanto process, is a well-studied mechanism.^{[2][3]} Although RhCl_3 is the starting material, the active catalytic species is typically an anionic rhodium(I) complex, $\text{cis-}[\text{Rh}(\text{CO})_2\text{I}_2]^-$, which is formed in situ.^{[1][2]} The reaction mechanism involves a series of key steps:

- Formation of the Active Catalyst: **Rhodium(III) chloride** is reduced in the presence of carbon monoxide (CO) and an iodide promoter (often hydroiodic acid or methyl iodide) to the active Rh(I) species.^{[1][4]}

- Oxidative Addition: The substrate, typically an alkyl or aryl iodide, undergoes oxidative addition to the Rh(I) center, forming a hexacoordinate Rh(III) intermediate.[2][3] This step is often the rate-determining step of the reaction.[2]
- Migratory Insertion: A migratory insertion of a carbonyl group into the rhodium-alkyl/aryl bond occurs, forming an acyl-rhodium(III) complex.[2]
- Reductive Elimination: The final product, an acyl iodide, is formed via reductive elimination from the Rh(III) complex, regenerating the active Rh(I) catalyst.[2]
- Hydrolysis: In the case of acetic acid synthesis, the resulting acetyl iodide is hydrolyzed to produce acetic acid and regenerate the iodide promoter.[2][4]

Experimental Protocols

Protocol 1: Carbonylation of Methanol to Acetic Acid (Monsanto Process)

This protocol outlines the general conditions for the carbonylation of methanol, inspired by the industrial Monsanto process.

Materials:

- **Rhodium(III) chloride** trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- Methanol (CH_3OH)
- Methyl iodide (CH_3I) or Hydroiodic acid (HI) (as promoter)
- Carbon monoxide (CO)
- Acetic acid (as solvent)
- Water
- High-pressure autoclave reactor

Procedure:

- To a high-pressure autoclave reactor, add the solvent (acetic acid), water, methanol, and the iodide promoter (methyl iodide or hydroiodic acid).
- Add the **rhodium(III) chloride** trihydrate catalyst.
- Seal the reactor and purge it several times with carbon monoxide to remove any air.
- Pressurize the reactor with carbon monoxide to the desired pressure (typically 30–60 atm).
[\[2\]](#)
- Heat the reactor to the reaction temperature (typically 150–200 °C) with vigorous stirring.[\[2\]](#)
- Maintain the reaction under these conditions for the specified time. The reaction progress can be monitored by the uptake of carbon monoxide.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
- The product, acetic acid, can be purified by distillation.

Table 1: Typical Reaction Conditions for Methanol Carbonylation

Parameter	Value	Reference
Catalyst	$\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$	[1]
Promoter	Methyl Iodide (CH_3I) or Hydroiodic Acid (HI)	[1] [4]
Substrate	Methanol (CH_3OH)	[2]
Solvent	Acetic Acid	[5]
Pressure (CO)	30–60 atm	[2]
Temperature	150–200 °C	[2]
Selectivity	>99% for Acetic Acid	[2] [6]

Protocol 2: Reductive Carbonylation of Aryl Iodides to Arylaldehydes

This protocol describes the synthesis of arylaldehydes from aryl iodides using a rhodium-based catalytic system.

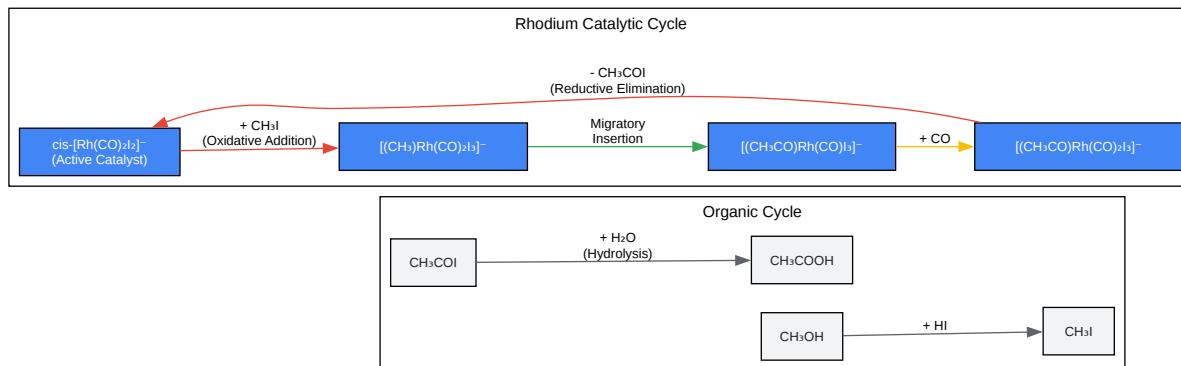
Materials:

- **Rhodium(III) chloride** trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
- Aryl iodide (e.g., Iodobenzene)
- Triphenylphosphine (PPh_3) (as ligand)
- Triethylamine (Et_3N) (as base)
- Dimethylacetamide (DMA) (as solvent)
- Syngas (CO/H_2)
- Schlenk flask or similar reaction vessel

Procedure:

- In a Schlenk flask, combine the aryl iodide, $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$, triphenylphosphine, and triethylamine.
- Add the solvent (DMA) under an inert atmosphere.
- Purge the flask with syngas (CO/H_2).
- Pressurize the flask with syngas to the desired pressure (e.g., 5 bar CO: 5 bar H_2).^[7]
- Heat the reaction mixture to the specified temperature (e.g., 90 °C) with stirring.^[7]
- Maintain the reaction for the required duration (e.g., 12 hours).^[7]
- After cooling to room temperature, carefully vent the excess gas.

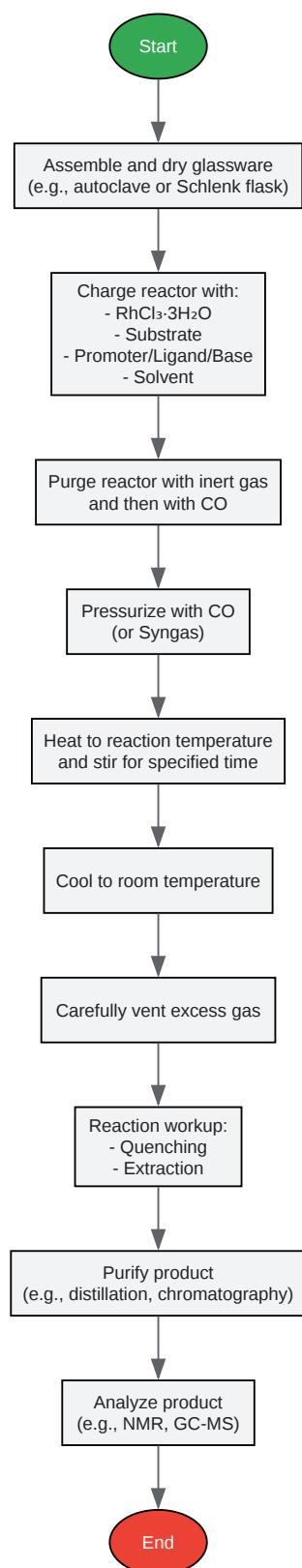
- The product can be isolated and purified using standard techniques such as column chromatography.


Table 2: Optimized Conditions for Reductive Carbonylation of Iodobenzene

Parameter	Value	Reference
Catalyst	RhCl ₃ ·3H ₂ O (2.5 mol%)	[7]
Ligand	PPh ₃ (10 mol%)	[7]
Base	Et ₃ N (1.2 mmol)	[7]
Substrate	Iodobenzene (1 mmol)	[7]
Solvent	DMA (2 mL)	[7]
Gas Pressure	CO (5 bar) / H ₂ (5 bar)	[7]
Temperature	90 °C	[7]
Time	12 h	[7]
Yield	95%	[7]

Visualizations

Catalytic Cycle of the Monsanto Process


The following diagram illustrates the key steps in the catalytic cycle for the carbonylation of methanol to acetic acid, as described in the Monsanto process.

[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Monsanto acetic acid process.

Experimental Workflow for a General Carbonylation Reaction

This diagram outlines a typical experimental workflow for performing a rhodium-catalyzed carbonylation reaction in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for carbonylation.

Safety Considerations

- Carbon Monoxide: CO is a colorless, odorless, and highly toxic gas. All manipulations involving CO must be performed in a well-ventilated fume hood. The use of a CO detector is highly recommended.
- High Pressure: Reactions involving high-pressure gases should be conducted in appropriate high-pressure reactors by trained personnel. Ensure the reactor is properly sealed and pressure-tested before use.
- Corrosive Reagents: Iodide sources such as HI and I₂ are corrosive.^{[4][8]} Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Rhodium Compounds: While not acutely toxic, rhodium compounds should be handled with care to avoid inhalation or skin contact.

Conclusion

Rhodium(III) chloride is a highly effective catalyst precursor for a range of carbonylation reactions, offering high efficiency and selectivity. The protocols and data presented here provide a solid foundation for researchers to explore and develop novel synthetic methodologies. A thorough understanding of the reaction mechanism and strict adherence to safety protocols are essential for successful and safe experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. repository.ou.ac.lk [repository.ou.ac.lk]
- 2. Monsanto process - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Organometallic HyperTextBook: The Monsanto Acetic Acid Process [lpi.com]

- 5. US5155261A - Process for acetic acid preparation and heterogenous catalyst for same - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Rhodium(III) Chloride Catalyzed Carbonylation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162947#protocol-for-rhodium-iii-chloride-catalyzed-carbonylation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com